molecular formula C19H15Cl2NO4S2 B6029150 2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide

2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B6029150
M. Wt: 456.4 g/mol
InChI Key: ZXCRWKYWMUNKKK-UHFFFAOYSA-N
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Description

2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of two chlorine atoms, a sulfonyl group, and a methylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO4S2/c1-13-2-6-15(7-3-13)22-28(25,26)19-12-17(10-11-18(19)21)27(23,24)16-8-4-14(20)5-9-16/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCRWKYWMUNKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonyl group and the chlorination of the aromatic rings. One common method involves the sulfonation of 4-chlorophenyl with chlorosulfonic acid, followed by the reaction with 4-methylphenylamine to form the sulfonamide linkage. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the production process and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and biaryl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Chlorsulfuron: Another sulfonamide compound with herbicidal properties.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: A related compound used as an intermediate in pharmaceutical synthesis.

Uniqueness

2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the sulfonyl and methylphenyl groups enhances its reactivity and stability, making it a valuable compound for various applications.

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